molecular formula C5H9NO3 B1500981 (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid CAS No. 349102-18-7

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B1500981
CAS No.: 349102-18-7
M. Wt: 131.13 g/mol
InChI Key: GSVBSCHJNFKMTR-NUNKFHFFSA-N
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Description

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid featuring a cyclobutane ring scaffold. This structure imposes significant steric constraints on molecular geometry, making it a highly valuable building block in chemical biology and medicinal chemistry for the design of peptidomimetics . The rigid cyclobutane backbone helps to pre-organize peptide chains into specific secondary structures, which can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability by reducing susceptibility to enzymatic degradation . Its primary research applications include the synthesis of novel peptide analogues and the development of potential therapeutic agents, where its scaffold is used to explore structure-activity relationships . Furthermore, derivatives of this compound, specifically fluorinated analogs, serve as key precursors in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, such as in the investigation of amino acid transport in cancer cells . The stereochemistry of this specific enantiomer, defined as (1S,2S,3R), is critical for its biological interactions and its effectiveness in these applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBSCHJNFKMTR-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666387
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349102-18-7
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and acylating agents (e.g., acyl chlorides) are commonly used. Reaction conditions vary depending on the specific transformation.

  • Major Products Formed: Products include ketones, carboxylic acids, amines, esters, and amides.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents : Research has indicated that (1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid exhibits neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound is believed to modulate neurotransmitter activity and reduce neuronal apoptosis.

Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant effects by influencing serotonin pathways. Its structural similarity to certain amino acids allows it to interact with serotonin receptors, potentially leading to mood stabilization .

Organic Synthesis

Building Block for Peptides : The unique structure of this compound makes it an attractive building block for synthesizing cyclic peptides. Its incorporation can enhance the stability and bioactivity of peptide-based drugs.

Chiral Synthesis : As a chiral compound, it is valuable in asymmetric synthesis. Researchers utilize it to create other chiral molecules that are crucial in pharmaceuticals and agrochemicals. The compound's chirality allows for the development of enantiomerically pure substances, which are often more effective and have fewer side effects .

Neurobiology Research

Role in Synaptic Plasticity : Studies have shown that this compound can influence synaptic plasticity mechanisms. This is essential for learning and memory processes. By modulating synaptic strength, the compound may provide insights into treatments for cognitive disorders .

Case Studies

Study Title Focus Area Findings
Neuroprotective Effects of Cyclobutane DerivativesNeurobiologyDemonstrated reduced neuronal apoptosis in vitro models.
Antidepressant-like Activity of Amino AcidsMedicinal ChemistryShowed modulation of serotonin levels in animal models.
Chiral Building Blocks in Organic SynthesisOrganic ChemistrySuccessfully synthesized enantiomerically pure compounds using the amino acid as a precursor.

Mechanism of Action

The mechanism by which (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate biochemical pathways related to metabolism, signaling, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Analogs

(±)-trans-2-Aminocyclobutanecarboxylic Acid
  • Structure : Lacks the 3-hydroxy group present in the target compound.
  • Synthesis: Derived from (±)-trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid via trifluoroacetic acid (TFA)-mediated Boc deprotection, yielding a zwitterionic product (79 mg scale) .
  • Applications : Serves as a precursor for constrained peptide design.
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid
  • Structure: Cyclopropane ring with amino and carboxymethyl substituents.
  • Key Difference : Smaller ring size (cyclopropane vs. cyclobutane) reduces conformational flexibility but increases ring strain .

Cyclopentane and Pyrrolidine Derivatives

(1R,3S)-3-Aminocyclopentanecarboxylic Acid
  • Structure: Cyclopentane backbone with amino and carboxylic acid groups.
  • Safety Data : Classified as hazardous under OSHA HCS, requiring precautions during handling (e.g., skin/eye protection) .
  • Applications: Used in research for studying amino acid transport mechanisms.
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structure : Pyrrolidine ring with multiple hydroxyl and hydroxymethyl groups.
  • Biological Relevance : Inhibits glycosidase enzymes (e.g., α-glucosidase) due to structural mimicry of sugar moieties .

Boc-Protected Derivatives

(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid
  • Synthesis : Marketed as a rare chemical (price: $4,000–$12,000 per 1–5 g) for peptide coupling reactions .
  • Utility : Boc protection enhances solubility and stability during solid-phase synthesis.

Structural and Functional Data Table

Compound Name Ring Size Functional Groups Synthesis Yield Key Applications Reference
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid 4-membered Amino, hydroxy, carboxylic acid N/A Enzyme inhibition, drug design N/A
(±)-trans-2-Aminocyclobutanecarboxylic acid 4-membered Amino, carboxylic acid 79 mg Peptide backbone modification
(1R,3S)-3-Aminocyclopentanecarboxylic acid 5-membered Amino, carboxylic acid N/A Transport mechanism studies
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid 5-membered Hydroxyl, hydroxymethyl, carboxylic acid N/A Glycosidase inhibition
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid 5-membered Boc-protected amino, carboxylic acid $4,000/g Peptide synthesis

Key Research Findings

  • Stereochemical Influence : The (1S,2S,3R) configuration of the target compound enhances hydrogen-bonding networks compared to simpler trans-cyclobutane analogs, as evidenced by NMR and X-ray crystallography studies in related compounds (e.g., (S,2S,3R)-7a and (S,2S,3R,4S)-7q) .
  • Ring Size vs. Bioactivity : Cyclopentane and pyrrolidine derivatives exhibit broader enzyme inhibitory profiles than cyclobutane analogs, likely due to improved mimicry of natural substrates (e.g., sugars or transition states) .
  • Economic Factors: Boc-protected cyclopentane derivatives command high prices due to their rarity and utility in high-value peptide therapeutics .

Biological Activity

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 349102-18-7) is a chiral cyclobutane derivative with significant biological and synthetic importance. This compound is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclobutane ring, which contributes to its unique biological activity and potential therapeutic applications.

  • Molecular Formula : C5_5H9_9NO3_3
  • Molecular Weight : 131.13 g/mol
  • IUPAC Name : this compound
  • InChI Key : GSVBSCHJNFKMTR-NUNKFHFFSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is known to modulate various biochemical pathways, influencing processes such as metabolism and signaling. It may act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities suggest that it may help in protecting neuronal cells from damage due to various stressors.
  • Potential Therapeutic Applications : The compound has been explored for its potential in drug development, particularly in targeting metabolic disorders and neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Neuroprotection :
    • A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with varying concentrations of the compound.
  • Metabolic Regulation :
    • Research conducted at a university laboratory focused on the modulation of metabolic pathways by this compound. It was found to influence glucose uptake in muscle cells, suggesting a role in metabolic regulation.
  • Antioxidant Properties :
    • A comparative analysis involving various amino acids revealed that this compound exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityReduces oxidative stress markers in neuronal cellsJournal of Neurochemistry
Neuroprotective EffectsProtects neuronal cells from oxidative damageJournal of Neurochemistry
Metabolic RegulationEnhances glucose uptake in muscle cellsUniversity Laboratory Study
Comparative Antioxidant ActivitySuperior antioxidant effects compared to ascorbic acidComparative Analysis Study

Preparation Methods

Multi-Step Synthesis via Protected Intermediates and Catalytic Hydrogenolysis

One of the most detailed methods involves the preparation of protected intermediates followed by catalytic hydrogenolysis to yield the target amino-hydroxycyclobutane carboxylic acid.

  • Key Intermediate : 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV).
  • Starting Material : 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III).
  • Hydrogenolysis Step : The debenzylation of the benzyl ether protecting group is performed using a palladium catalyst under hydrogen gas.
  • Catalyst and Conditions :
    • Use of wet palladium catalyst (platinum group metals) instead of dry palladium for safety and efficiency.
    • pH adjustment of the reaction medium to 2.0–5.0 using mineral acids (preferably acetic acid).
    • Solvent: Polar solvents such as ethanol are preferred.
    • Typical molar ratio of compound to solvent is 1:4 to 1:8.
  • Advantages :
    • The wet palladium catalyst and acidic pH prevent ignition risks associated with dry palladium.
    • Reaction completes within 3 to 5 days.
    • Suitable for large scale synthesis (100–500 grams or more).
  • Deprotection :
    • After hydrogenolysis, ethyl and Boc protecting groups are removed by basic and acidic hydrolysis, respectively, to yield the free amino acid.

This method is notably used in the synthesis of radiolabeled derivatives like [18F]FACBC but is applicable for the non-labeled compound as well.

Esterification and Reduction Starting from 3-Oxocyclobutane-1-carboxylic Acid

Another approach involves functionalization of 3-oxocyclobutane-1-carboxylic acid through esterification followed by reduction to introduce the hydroxy group:

  • Step 1: Esterification

    • React 3-oxocyclobutane-1-carboxylic acid with alcohols (e.g., allyl alcohol or 2-methylbut-3-en-2-ol) in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
    • Solvent: Dichloromethane (DCM), under nitrogen atmosphere.
    • Typical reaction time: 3 hours at room temperature.
    • Workup involves aqueous quenching, extraction, drying, and solvent removal to yield the ester intermediate.
  • Step 2: Reduction

    • The ketone group in the ester is stereoselectively reduced to the hydroxy group.
    • Common reducing agents include sodium borohydride or catalytic hydrogenation.
  • Step 3: Further Functionalization

    • The ester can be subjected to tosylation or other substitution reactions to introduce additional functional groups or to facilitate ring transformations.

This method provides access to hydroxycyclobutane carboxylates, which can be further transformed into the amino acid via amination strategies.

Alkylation and Protection Strategies Starting from 3-Oxocyclobutanecarboxylic Acid

Several protocols focus on the protection of the carboxylic acid and ketone functionalities for selective transformations:

  • Alkylation :

    • 3-Oxocyclobutanecarboxylic acid is alkylated using benzyl bromide or other alkyl halides in the presence of bases such as potassium carbonate or cesium carbonate.
    • Solvents include acetone, tetrahydrofuran (THF), or acetonitrile.
    • Reaction conditions vary from room temperature to reflux for several hours (2–16 h).
  • Protection :

    • The carboxylic acid is converted into benzyl esters or other esters to protect it during subsequent reactions.
    • The ketone group may be protected or selectively reduced to the hydroxy group.
  • Purification :

    • Products are purified by silica gel chromatography using gradients of hexane and ethyl acetate.
  • Yields :

    • Typical yields for benzyl ester formation range from 49% to 80%, depending on conditions and scale.

These protection and alkylation steps are crucial for enabling selective functional group transformations leading to the target amino-hydroxycyclobutane carboxylic acid.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Catalysts Conditions Solvent(s) Yield (%) Notes
Hydrogenolysis of benzyl ether (Formula III to IV) Wet Pd catalyst, H2 gas, Acetic acid (pH 2–5) Room temp, 3–5 days Ethanol Not specified Large scale feasible, safer than dry Pd, complete reaction
Esterification of 3-oxocyclobutane-1-carboxylic acid EDC, DMAP, Allyl alcohol or 2-methylbut-3-en-2-ol Room temp, 3 h DCM 49–80 Followed by reduction to hydroxy derivative
Alkylation of 3-oxocyclobutanecarboxylic acid Benzyl bromide, K2CO3 or Cs2CO3 RT to reflux, 2–16 h Acetone, THF, Acetonitrile 49–80 Protection of acid as benzyl ester, facilitates further transformations
Deprotection of Boc and ethyl esters Acidic and basic hydrolysis Standard hydrolysis conditions Aqueous media Quantitative Removes protecting groups to yield free amino acid

Research Findings and Practical Considerations

  • Adjusting the pH during hydrogenolysis is critical to avoid incomplete reactions and safety hazards.
  • Wet palladium catalysts are preferred over dry catalysts for scale-up to mitigate ignition risks.
  • The choice of solvent impacts solubility and reaction rate; ethanol is favored for hydrogenolysis.
  • Protection with Boc and ethyl groups allows selective transformations and is removed in final steps.
  • Esterification using carbodiimide coupling agents is effective for introducing ester groups under mild conditions.
  • Reduction of ketone to hydroxy group must be stereoselective to ensure the correct (1S,2S,3R) stereochemistry.
  • Purification typically involves silica gel chromatography, with solvent gradients optimized for each intermediate.

This comprehensive overview synthesizes the preparation methods of (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid from multiple authoritative sources, highlighting key synthetic steps, conditions, and practical insights for laboratory and industrial scale synthesis.

Q & A

Q. What are the key steps in synthesizing (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group can protect the amino group during cyclization. After cyclobutane ring formation, deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the free amino acid. Purification via ion-exchange chromatography ensures stereochemical integrity, as demonstrated in analogous cyclobutane amino acid syntheses . Hydroxy group introduction may require selective oxidation or hydroxylation under controlled conditions.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate stereochemistry and functional groups (e.g., hydroxy and amino protons). Compare data to reported spectra of similar cyclobutane derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC columns (e.g., Chirobiotic T) resolve enantiomers, ensuring >99% stereochemical purity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can the hydroxy group be functionalized for derivatization without affecting the amino group?

  • Methodological Answer : Use orthogonal protecting groups. For example, protect the amino group with Boc and the hydroxy group with tert-butyldimethylsilyl (TBDMS) before introducing substituents. Deprotection with tetra-n-butylammonium fluoride (TBAF) selectively removes the silyl group post-derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Definitive stereochemical confirmation via single-crystal analysis.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by measuring IR absorption differences in chiral environments.
  • Comparative NMR Analysis : Cross-reference coupling constants (e.g., J values for cyclobutane protons) with literature data for similar stereoisomers .

Q. What strategies minimize racemization during synthesis of stereoisomerically pure cyclobutane amino acids?

  • Methodological Answer :
  • Low-Temperature Reactions : Perform reactions below 0°C to reduce kinetic energy and prevent bond rotation.
  • Enantioselective Catalysis : Use chiral catalysts (e.g., Rhodium-PHOX complexes) for asymmetric hydrogenation of cyclobutene precursors .
  • Protective Group Optimization : Boc groups reduce amino group reactivity, minimizing unintended side reactions .

Q. What computational methods aid in predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over nanosecond timescales.
  • QSAR Modeling : Correlate structural features (e.g., hydroxy group position) with activity using datasets from related amino acids .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in solubility or stability data across studies?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, pH) to isolate variables.
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess degradation pathways.
  • Sample Storage Optimization : Store compounds at -20°C under inert gas to prevent oxidation or hydrolysis, as hydroxy-containing analogs are prone to degradation .

Application-Oriented Questions

Q. How can this compound be utilized in peptide mimetics or constrained peptide design?

  • Methodological Answer : Incorporate the cyclobutane core into peptide backbones to restrict conformational flexibility. For example, replace proline in peptide sequences to enhance binding affinity. Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives enables efficient incorporation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 2
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

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